molecular formula C10H19NO2 B071116 Methyl 1-amino-1-cyclooctanecarboxylate CAS No. 183429-68-7

Methyl 1-amino-1-cyclooctanecarboxylate

Cat. No. B071116
M. Wt: 185.26 g/mol
InChI Key: LLDGFHBTNMXXOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclooctane derivatives and related compounds often involves intricate chemical reactions to introduce the amino and carboxylate groups into the cyclooctane ring. An efficient and regioselective synthesis approach for dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its derivatives from cis-9-azabicyclo[6.2.0]dec-6-en-10-one showcases the complexity and creativity in synthesizing such molecules. These processes frequently utilize oxidation and protected amine strategies to achieve the desired compounds (Polat et al., 2022).

Scientific Research Applications

Neuropharmacological Potential Methyl 1-amino-1-cyclooctanecarboxylate and its derivatives have been explored for their potential neuropharmacological benefits. 1-Aminocyclopropanecarboxylates, in particular, have demonstrated antidepressant and anxiolytic actions in animal models. These compounds act as high-affinity ligands at strychnine-insensitive glycine receptors with partial agonist properties. They have shown effectiveness in reducing immobility in the forced swim test and activity in the elevated plus-maze, suggesting their potential as a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991). Additionally, these compounds have been indicated to block convulsions and lethal effects produced by N-methyl-D-aspartate in a dose-dependent fashion, hinting at their possible usefulness in treating neuropathologies associated with excessive activation of N-methyl-D-aspartate receptor-coupled cation channels (Skolnick et al., 1989).

Neuroprotection and Radiolabeling Applications Further research into 1-aminocyclopropanecarboxylic acid has uncovered its neuroprotective actions. It has been found to significantly improve survival and protect hippocampal neurons post-ischemia in gerbils, possibly functioning as an N-methyl-D-aspartate antagonist (Fossom et al., 1995). Moreover, compounds like Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate have been developed as potential neuroprotective drugs and have shown significant accumulation in the cortical brain areas of rats, after being labeled with C-11 for Positron Emission Tomography (PET) studies (Yu et al., 2003).

Pharmacokinetics and Metabolism The pharmacokinetics and metabolism of related compounds, such as 1-aminocyclopropanecarboxylic acid, have been extensively studied, revealing insights into their distribution, excretion, and chemical fractionation across different species, including humans (Cherkofsky, 1995). These studies are crucial for understanding the potential therapeutic applications and safety profiles of these compounds.

properties

IUPAC Name

methyl 1-aminocyclooctane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-9(12)10(11)7-5-3-2-4-6-8-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDGFHBTNMXXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363746
Record name METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-1-cyclooctanecarboxylate

CAS RN

183429-68-7
Record name Methyl 1-aminocyclooctanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183429-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name METHYL 1-AMINO-1-CYCLOOCTANECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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